molecular formula C8H10O2 B12628882 9-oxabicyclo[6.1.0]non-6-en-2-one CAS No. 959035-28-0

9-oxabicyclo[6.1.0]non-6-en-2-one

Cat. No.: B12628882
CAS No.: 959035-28-0
M. Wt: 138.16 g/mol
InChI Key: NQYLXGZWPZIHHW-UHFFFAOYSA-N
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Description

9-Oxabicyclo[610]non-6-en-2-one is a bicyclic organic compound with the molecular formula C8H10O2 It is characterized by a unique structure that includes an oxabicyclo ring system fused with a non-6-en-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxabicyclo[6.1.0]non-6-en-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable diene with an epoxide group. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

9-Oxabicyclo[6.1.0]non-6-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

9-Oxabicyclo[6.1.0]non-6-en-2-one has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-oxabicyclo[6.1.0]non-6-en-2-one involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclooctene oxide: Similar in structure but lacks the non-6-en-2-one moiety.

    Epoxycyclooctane: Another related compound with an epoxide group.

    cis-1,2-Epoxycyclooctane: A stereoisomer with similar properties.

Uniqueness

9-Oxabicyclo[6.1.0]non-6-en-2-one is unique due to its specific bicyclic structure and the presence of the non-6-en-2-one moiety, which imparts distinct chemical and physical properties compared to its analogs .

Properties

CAS No.

959035-28-0

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

9-oxabicyclo[6.1.0]non-6-en-2-one

InChI

InChI=1S/C8H10O2/c9-6-4-2-1-3-5-7-8(6)10-7/h3,5,7-8H,1-2,4H2

InChI Key

NQYLXGZWPZIHHW-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC2C(O2)C(=O)C1

Origin of Product

United States

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